molecular formula C11H22O2 B1667625 Arundic acid CAS No. 185517-21-9

Arundic acid

Cat. No. B1667625
CAS RN: 185517-21-9
M. Wt: 186.29 g/mol
InChI Key: YCYMCMYLORLIJX-SNVBAGLBSA-N
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Description

Arundic acid, also known as ONO-2506, is an astrocyte-modulating agent . It has been investigated for the treatment of Amyotrophic Lateral Sclerosis (ALS) . The molecular formula of Arundic acid is C11H22O2 .


Synthesis Analysis

The synthesis of Arundic acid involves a catalytic stereodivergent α-allylation protocol applicable to both aliphatic and aromatic 2-acylimidazoles . This method has been successfully utilized in the enantioselective synthesis of ®-arundic acid .


Molecular Structure Analysis

The IUPAC name of Arundic acid is (2R)-2-propyloctanoic acid . The InChI representation is InChI=1S/C11H22O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13)/t10-/m1/s1 . The molecular weight is 186.29 g/mol .


Chemical Reactions Analysis

Arundic acid upregulates the expression and function of the astrocytic glutamate transporter EAAT1 via the ERK, Akt, and NF-κB pathways . It also increases NF-κB reporter activity and induces NF-κB nuclear translocation as well as its bindings to the EAAT1 promoter .


Physical And Chemical Properties Analysis

Arundic acid has a molecular weight of 186.29 g/mol . It has a Hydrogen Bond Donor Count of 1 . The XLogP3 value is 3.7 .

Scientific Research Applications

Neuroprotection

Arundic acid has been explored as a potential neuroprotective agent due to its ability to modulate astrocyte activation. It inhibits the enhanced astrocytic synthesis of the S-100β protein, which is responsible for inducing neuronal death. This property makes it a candidate for protecting neurons against various forms of damage .

Inhibition of Astrocytic Synthesis of S100B

The compound has shown beneficial effects in experimental central nervous system disorders by inhibiting the synthesis of S100B in astrocytes. This inhibition can lead to reduced neuroinflammation and oxidative stress in conditions such as intracerebral hemorrhage (ICH) when administered in a rodent model .

Therapeutic Target in Multiple Sclerosis

Arundic acid is being studied for its effects on chronic experimental autoimmune encephalomyelitis, a mouse model of multiple sclerosis. As an inhibitor of astrocytic S100B synthesis, it may offer therapeutic potential for managing this condition .

Suppression of Intracellular Signaling Pathways

By suppressing the excessive release of S100B, Arundic acid can attenuate the activation of multiple intracellular signaling pathways. This action is crucial in preventing the cascade of cellular events that lead to inflammation and cell death .

Mechanism of Action

Target of Action

Arundic acid, also known as ONO-2506, primarily targets the S100B protein . S100B is a calcium-binding protein synthesized by astrocytes . This protein plays a crucial role in neuroinflammation, which can lead to neuronal death .

Mode of Action

Arundic acid acts as a neuroprotective agent by interacting with glia cells . It inhibits the synthesis of the S100B protein , thereby modulating astrocyte activation . This inhibition suppresses the subsequent activation of multiple intracellular signaling pathways that arise from the excessive release of S100B by reactive astrocytes .

Biochemical Pathways

Arundic acid affects several biochemical pathways. It increases the expression and function of the astrocytic glutamate transporter EAAT1 via the ERK, Akt, and NF-κB pathways . By activating these pathways, arundic acid enhances EAAT1 mRNA/protein levels . Additionally, it can reverse manganese-induced repression of EAAT1 by inhibiting the activation of the transcription factor Ying Yang 1 (YY1) .

Result of Action

Arundic acid has shown beneficial effects in experimental central nervous system disorders . It reduces S100B levels, astrogliosis, and microglial activation in the damaged striatum . This leads to a decrease in the release of proinflammatory cytokines IL-1β and TNF-α, as well as reactive oxygen species (ROS) production . As a result, arundic acid can prevent motor dysfunction and attenuate neuroinflammation and secondary brain damage after intracerebral hemorrhage .

Action Environment

The action of arundic acid can be influenced by various environmental factors. For instance, it has been shown to attenuate manganese-induced decrease in EAAT1 expression . .

Safety and Hazards

Arundic acid is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . After inhalation, it is advised to remove to fresh air and give oxygen if breathing is difficult . In case of contact with skin or eyes, it is recommended to flush with copious amounts of water .

Future Directions

Arundic acid has been shown to have potential in the treatment of epilepsy, with astrocytes being a target for therapeutic strategies . It has also been used in the enantioselective synthesis of ®-arundic acid and (S, S)-cinamomumolide, as well as in the stereodivergent total synthesis of tapentadol .

properties

IUPAC Name

(2R)-2-propyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYMCMYLORLIJX-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@@H](CCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048841
Record name (2R)-2-Propyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

ONO-256 is a neuroprotective because of its actions on glia cells. It has inhibitory effects on the synthesis of a calcium-binding protein S100B. ONO-2506 is undergoing clinical trials for the treatment of patients with stroke and Alzheimer's disease.
Record name Arundic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05343
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Arundic acid

CAS RN

185517-21-9
Record name Arundic acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185517219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arundic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05343
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2R)-2-Propyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARUNDIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2628ZD0FO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of arundic acid?

A1: Arundic acid primarily targets astrocytes, glial cells in the central nervous system. It inhibits the enhanced astrocytic synthesis of S100β protein, a calcium-binding protein associated with neurotoxic effects at high concentrations. [, , , ]

Q2: How does arundic acid modulate astrocyte activation?

A2: While the exact mechanism remains under investigation, arundic acid has been shown to negatively regulate the synthesis of S100β in astrocytes. [] Research suggests that arundic acid might restore the activity of astroglial glutamate transporters, potentially through enhanced genetic expression. []

Q3: What are the downstream effects of arundic acid's interaction with its target?

A3: By inhibiting S100β overproduction, arundic acid may prevent neuronal death and ameliorate neurological deficits. In experimental models of stroke, arundic acid has been shown to prevent the expansion of cerebral infarction by improving astrocyte function. [, , ] In Alzheimer’s disease models, it ameliorates cerebral amyloidosis, gliosis, and reduces β-amyloid deposits, along with amyloid-β peptide/S100B levels. []

Q4: What is the molecular formula and weight of arundic acid?

A4: The molecular formula of arundic acid is C11H22O2, and its molecular weight is 186.29 g/mol.

Q5: Is there any spectroscopic data available for arundic acid?

A5: While the provided research papers don't detail specific spectroscopic data, standard techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) can be employed for its structural characterization.

Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of arundic acid?

A6: A study on the pharmacokinetics of arundic acid in acute ischemic stroke patients revealed that maximum plasma concentrations increased with increasing dose, but the systemic exposure was less than dose-proportional at higher doses. The mean terminal half-life was approximately 2 to 3 hours, and there was no excessive accumulation in plasma. []

Q7: Has arundic acid shown any correlation with biomarkers in clinical trials?

A7: In a phase I acute stroke study, arundic acid was associated with lower serum levels of S-100β, an astrocyte-derived protein. Additionally, a correlation was observed between S-100β levels and the National Institutes of Health Stroke Scale (NIHSS) scores, suggesting that S-100β could be a clinically relevant marker of neurological deficit in acute stroke. [, ]

Q8: What in vitro models have been used to study the effects of arundic acid?

A8: Researchers have utilized isolated brainstem-spinal cord preparations of neonatal rats to study the effects of arundic acid on respiratory function. In these models, arundic acid suppressed the post-hypoxic persistent respiratory augmentation (PHRA), suggesting its potential role in modulating respiratory responses. [, ]

Q9: What in vivo models have been used to investigate the efficacy of arundic acid?

A9: Arundic acid has been investigated in various animal models of neurological disorders:

  • Stroke: In rodent models of acute ischemic stroke, arundic acid has shown efficacy in reducing infarct volume, improving neurological scores, and preventing the expansion of cerebral infarction. [, , ]
  • Alzheimer's disease: In transgenic mice overproducing mutant amyloid precursor protein (Tg APPsw mice), arundic acid ameliorated cerebral amyloidosis and gliosis. []
  • Multiple sclerosis: In the chronic experimental autoimmune encephalomyelitis mouse model of multiple sclerosis, arundic acid treatment resulted in lower clinical score severity, reduced astrocytosis, demyelination, immune infiltrates, and proinflammatory cytokine expression. []
  • Parkinson’s Disease: Arundic acid demonstrated a neuroprotective effect against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) neurotoxicity in mice, a model for Parkinson's disease. [, ]

Q10: What is the significance of the astrocytic TRPA1 channel in relation to arundic acid’s effects?

A10: While the astrocytic TRPA1 channel is a potential ventilatory hypoxia sensor, studies using astrocyte-specific Trpa1 knockout mice suggest it's not directly involved in the PHRA modulated by arundic acid. This suggests that arundic acid's effects on respiratory function might involve mechanisms beyond TRPA1 channels. [, ]

Q11: What strategies have been explored to improve the stability, solubility, or bioavailability of arundic acid?

A11: Arundic acid, being an oil-like molecule, presents challenges in formulation and delivery. Research indicates the use of soft-gel capsules to improve its bioavailability. Additionally, complexation with hydrophilic cyclodextrins has been explored to enhance its physicochemical properties, potentially improving solubility. [, ]

Q12: How does the dissolution of arundic acid from soft-gel capsules vary with storage conditions?

A12: Studies show that the dissolution of arundic acid from soft-gel capsules can be affected by storage conditions. Long-term storage might lead to slower dissolution in pH 8.0 dissolution medium without surfactant. Using a pH 6.8 dissolution medium containing 2% sodium dodecyl sulfate (SDS) improved the dissolution of long-term stored capsules. []

Q13: How does modifying the structure of arundic acid impact its activity?

A13: While the provided research doesn't delve into specific SAR studies, it highlights the importance of chirality for arundic acid's activity. Both (R)- and (S)-enantiomers have been synthesized, with each potentially exhibiting different pharmacological profiles. [, , , , , ]

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